molecular formula C18H14F3NO3 B4151369 9-[3-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-[3-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B4151369
M. Wt: 349.3 g/mol
InChI Key: CISQISSLCAUGFD-UHFFFAOYSA-N
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Description

9-[3-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a useful research compound. Its molecular formula is C18H14F3NO3 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.09257779 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antituberculosis Potential

  • A study by Garudachari et al. (2014) detailed the synthesis of compounds related to the chemical structure , demonstrating significant antimicrobial activity against various microorganisms. Notably, some compounds showed promise as potential antituberculosis agents due to their low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis (Garudachari et al., 2014).

Antiproliferative Activities in Cancer Research

  • Research by Tseng et al. (2009) synthesized and evaluated a series of derivatives for their antiproliferative activities against various cancer cell lines, including human hepatocellular carcinoma and non-small cell lung cancer. Their findings showed that certain compounds had significant antiproliferative effects and could induce cell cycle arrest and DNA fragmentation in cancer cells (Tseng et al., 2009).

Application in Synthesis Techniques

  • Damavandi et al. (2013) highlighted the use of ultrasound-assisted synthesis techniques for creating derivatives of the chemical, showcasing an efficient and novel approach to chemical synthesis (Damavandi et al., 2013).

Antihyperglycemic Properties

  • Deshmukh et al. (2017) reported the synthesis of thiazolidinone derivatives with potential antihyperglycemic properties. This research suggests a possible application of related compounds in the treatment of diabetes (Deshmukh et al., 2017).

Antioxidant Properties

  • A study by Cahyana et al. (2020) involved the synthesis of derivatives for evaluating their antioxidant activity. The findings demonstrated significant antioxidant properties in some of the synthesized compounds (Cahyana et al., 2020).

Spectroscopic and Structural Analysis

  • Research by Deepa et al. (2013) explored the spectroscopic properties of related compounds, providing valuable insights into the physical and chemical characteristics of these molecules (Deepa et al., 2013).

Synthesis Methodsand Characterization

  • Singh and Baruah (2009) investigated different solvates of isomeric dicarboxylic acids with quinoline, contributing to the understanding of hydrogen bond interactions and solvate formation in related chemical structures (Singh & Baruah, 2009).
  • Yang et al. (2013) developed an efficient method for synthesizing novel derivatives of the compound, highlighting the process's good yields and environmentally friendly character (Yang et al., 2013).

Anti-Inflammatory and Antibacterial Properties

  • Srilekha et al. (2022) synthesized derivatives with demonstrated antibacterial and anti-inflammatory activities, suggesting potential therapeutic applications (Srilekha et al., 2022).

Novel Applications in Chemical Synthesis

  • Song et al. (2008) described a one-pot synthesis method for creating trifluoromethyl-containing heterocycles, showcasing innovative approaches to chemical synthesis (Song et al., 2008).
  • Bolognese et al. (2008) synthesized quinolinquinone derivatives, evaluating their antiproliferative activity and DNA interaction properties, which could be relevant to cancer research (Bolognese et al., 2008).

Antioxidant Research

  • Hassan et al. (2017) synthesized novel derivatives and evaluated their antioxidant activities, finding that some compounds exhibited higher antioxidant activities than standard antioxidants (Hassan et al., 2017).

Structural and Hydrogen Bond Analysis

  • Low et al. (2004) studied the molecular structure of related compounds, focusing on hydrogen bond interactions, which is crucial for understanding the chemical behavior of these molecules (Low et al., 2004).

Various Synthesis Approaches

  • Perricone et al. (1970) explored the synthesis of various derivatives, providing insights into the chemical properties and potential applications of these compounds (Perricone et al., 1970).

Thermolysis and Chemical Transformations

  • Shi et al. (1999) examined the thermolysis of certain carbodiimides, leading to the formation of indoloquinolines, a process that can be essential in the synthesis of complex organic molecules (Shi et al., 1999).

Antitumor Properties and DNA Interaction

  • Yamato et al. (1990) synthesized tetracyclic quinolines and evaluated their DNA intercalative properties and antitumor activities, contributing significantly to cancer research (Yamato et al., 1990).

Receptor Antagonistic Activity

  • Takano et al. (2004) synthesized a series of quinoxalinecarboxylic acids and studied their receptor antagonistic activity, revealing potential applications in neurological research (Takano et al., 2004).

Exciplex Emission in OLED Applications

  • Sych et al. (2019) synthesized isomeric derivatives and explored their exciplex-forming properties, which could be applied in OLED technology (Sych et al., 2019).

Properties

IUPAC Name

9-[3-(trifluoromethyl)phenyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c19-18(20,21)11-3-1-2-10(6-11)12-8-17(23)22-14-9-16-15(7-13(12)14)24-4-5-25-16/h1-3,6-7,9,12H,4-5,8H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISQISSLCAUGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[3-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-[3-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-[3-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-[3-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-[3-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 6
9-[3-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

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